molecular formula C20H25BrO6 B145310 Tripbromolide CAS No. 137149-64-5

Tripbromolide

Cat. No. B145310
M. Wt: 441.3 g/mol
InChI Key: TUMFKARHYGRRPA-LZVGCMTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tripbromolide is a naturally occurring compound that has been found to have potential applications in scientific research. It is a member of the bromotyrosine alkaloids family, which are known to have various biological activities. Tripbromolide has been found to have anti-inflammatory, anticancer, and antifungal properties.

Mechanism Of Action

The mechanism of action of tripbromolide is not fully understood. However, it has been found to inhibit the activity of various enzymes, such as cyclooxygenase-2 and lipoxygenase. These enzymes are involved in the production of pro-inflammatory cytokines and leukotrienes, respectively. By inhibiting these enzymes, tripbromolide reduces the production of pro-inflammatory mediators, leading to its anti-inflammatory properties. Additionally, tripbromolide has been found to induce apoptosis in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

Tripbromolide has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, it has been found to reduce the production of leukotrienes, which are involved in the inflammatory process. Tripbromolide has also been found to induce apoptosis in cancer cells, leading to their death. Furthermore, tripbromolide has been found to have antifungal properties by inhibiting the growth of various fungi, such as Candida albicans.

Advantages And Limitations For Lab Experiments

The advantages of using tripbromolide in lab experiments are its anti-inflammatory, anticancer, and antifungal properties. These properties make it a potential candidate for the development of therapies for various diseases. Additionally, tripbromolide has been found to have a low toxicity profile, making it a safe compound for use in lab experiments. However, the limitations of using tripbromolide in lab experiments are its low yield of extraction and moderate yield of synthesis. These factors limit the availability of tripbromolide for scientific research.

Future Directions

The future directions for tripbromolide research are vast. One potential direction is the development of tripbromolide-based therapies for inflammatory diseases, such as rheumatoid arthritis. Another potential direction is the development of tripbromolide-based anticancer therapies. Additionally, tripbromolide could be further studied for its antifungal properties, with the aim of developing antifungal agents. Furthermore, the mechanism of action of tripbromolide could be further studied to gain a better understanding of its biological activities.

Synthesis Methods

Tripbromolide is a naturally occurring compound that can be extracted from marine sponges. However, due to the low yield of extraction, chemical synthesis is a more feasible method for obtaining tripbromolide. The synthesis of tripbromolide can be achieved through the condensation of 3,5-dibromo-4-hydroxybenzaldehyde and N,N-dimethylglycine ethyl ester. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The yield of the synthesis is moderate, but it provides a reliable source of tripbromolide for scientific research.

Scientific Research Applications

Tripbromolide has been found to have various biological activities that make it a potential candidate for scientific research. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This property makes it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis. Tripbromolide has also been found to have anticancer properties by inducing apoptosis in cancer cells. This property makes it a potential candidate for the development of cancer therapies. Additionally, tripbromolide has been found to have antifungal properties, making it a potential candidate for the development of antifungal agents.

properties

CAS RN

137149-64-5

Product Name

Tripbromolide

Molecular Formula

C20H25BrO6

Molecular Weight

441.3 g/mol

IUPAC Name

(1S,2S,4R,5R,6R,7R,8S,10S,12S)-5-bromo-6,7-dihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one

InChI

InChI=1S/C20H25BrO6/c1-8(2)18(24)13(21)14-20(27-14)17(3)5-4-9-10(7-25-15(9)22)11(17)6-12-19(20,26-12)16(18)23/h8,11-14,16,23-24H,4-7H2,1-3H3/t11-,12-,13+,14-,16+,17-,18-,19+,20+/m0/s1

InChI Key

TUMFKARHYGRRPA-LZVGCMTRSA-N

Isomeric SMILES

CC(C)[C@@]1([C@@H]([C@H]2[C@@]3(O2)[C@]4(CCC5=C([C@@H]4C[C@H]6[C@]3([C@@H]1O)O6)COC5=O)C)Br)O

SMILES

CC(C)C1(C(C2C3(O2)C4(CCC5=C(C4CC6C3(C1O)O6)COC5=O)C)Br)O

Canonical SMILES

CC(C)C1(C(C2C3(O2)C4(CCC5=C(C4CC6C3(C1O)O6)COC5=O)C)Br)O

synonyms

tripbromide
tripbromolide

Origin of Product

United States

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